molecular formula C22H20INO B5058785 N-(3,3-diphenylpropyl)-2-iodobenzamide

N-(3,3-diphenylpropyl)-2-iodobenzamide

Cat. No.: B5058785
M. Wt: 441.3 g/mol
InChI Key: VRJQPKISRVBURU-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-2-iodobenzamide is a benzamide derivative characterized by a diphenylpropylamine side chain and an iodine substituent at the 2-position of the benzamide ring. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or a pharmacophore in drug discovery. Key applications include:

  • Synthesis of bioactive molecules: It serves as a precursor in the preparation of compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005), synthesized via iodination reactions using sodium iodide and chlorotrimethylsilane in acetonitrile .
  • Antihypertensive agents: Derivatives such as aminoethyl esters of 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylic acid exhibit coronary vasodilatory and antihypertensive properties .
  • Receptor-targeted ligands: Structural analogs demonstrate activity at melatonin (MT2) and dopamine transporters (DAT), highlighting its versatility in modulating neurotransmitter systems .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20INO/c23-21-14-8-7-13-20(21)22(25)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJQPKISRVBURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-iodobenzamide typically involves the following steps:

    Formation of 3,3-diphenylpropylamine: This can be achieved through the reduction of 3,3-diphenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.

    Iodination of Benzamide: The iodination of benzamide can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Coupling Reaction: The final step involves the coupling of 3,3-diphenylpropylamine with 2-iodobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: N-oxides.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diphenylpropyl)-2-iodobenzamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors. It may also serve as a probe in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the 3,3-diphenylpropyl side chain can enhance binding affinity through hydrophobic interactions. The iodine atom may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Biological Target/Activity Potency/Activity Data Reference
N-(3,3-Diphenylpropyl)-2-Iodobenzamide Benzamide with diphenylpropyl chain Intermediate for antihypertensive agents Melting point: 160°–164°C (HCl salts)
SoRI-20041 (N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine) Quinazolinamine scaffold Dopamine transporter (DAT) allosteric modulator IC₅₀: ~200 nM for [³H]dopamine uptake inhibition
DKP-01 (N-(3,3-Diphenylpropyl)-N′-(4-methoxyphenethyl)-2,5-piperazinedione) Piperazinedione core Bacterial endotoxin neutralization Purity: 85%; HRMS [M+H]⁺: 443.2329
UCM764 (N-(3,3-Diphenylpropenyl)alkanamide) Alkanamide with diphenylpropenyl group MT2 melatonin receptor agonist MT2 affinity: Ki = 0.3 nM (vs. MLT Ki = 0.5 nM)
Compound 2332 (Methyl N-(3,3-diphenylpropyl)-N-methyl-2-aminoethyl ester) Pyridine dicarboxylate ester Coronary vasodilation Melting point: 118°–125°C (HCl salt)
Key Observations:
  • Substituent Flexibility : The iodine atom in this compound enhances electrophilic reactivity, facilitating further functionalization (e.g., hydroxylation in compound 40005). In contrast, SoRI-20041’s quinazolinamine moiety enables DAT modulation via allosteric binding.
  • Receptor Selectivity : UCM764’s diphenylpropenyl group confers high MT2 receptor selectivity (Ki = 0.3 nM), whereas diphenylpropyl-based compounds like DKP-01 lack receptor specificity but show utility in neutralizing bacterial endotoxins.
  • Thermal Stability : Hydrochloride salts of diphenylpropyl derivatives (e.g., compound 2332) exhibit lower melting points (118°–125°C) compared to iodobenzamide derivatives (160°–164°C), suggesting differences in crystallinity and solubility.
Key Observations:
  • Iodination Efficiency : The use of NaI and TMS-Cl in acetonitrile for iodination (as in this compound) is a high-yield method for introducing halogens, critical for radiopharmaceutical applications.
  • Peptidomimetic Design : DKP-03’s 99% purity underscores the efficacy of solid-phase synthesis in generating structurally complex peptidomimetics.
  • Multicomponent Reactions : Ugi reactions (e.g., compound 54 synthesis) leverage diphenylpropylamine’s nucleophilicity to construct diverse amide libraries.

Pharmacological and Industrial Relevance

  • DAT Modulation: SoRI-20041’s nanomolar potency in slowing dopamine uptake highlights the diphenylpropyl group’s role in enhancing DAT binding kinetics, a feature absent in simpler benzamides.
  • Market Dynamics: The global market for 3,3-diphenylpropylamine (precursor to these compounds) is driven by demand for polyimide monomers and neuropharmacological agents, with regional pricing variations noted in Europe and Asia.

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